molecular formula C17H25NO B2558923 3-(2,4-Di-tert-butylphenoxy)propanenitrile CAS No. 1041594-75-5

3-(2,4-Di-tert-butylphenoxy)propanenitrile

Cat. No. B2558923
CAS RN: 1041594-75-5
M. Wt: 259.393
InChI Key: REHMHKBXKSFACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including iodination, acetyl protection, coupling reactions, and deacetylation, as seen in the synthesis of a novel diamine for polyimide production . Another synthesis approach for a monomer used in poly(amide-imide) production involves a three-step reaction starting with nitrophenol and dibromo propane, followed by reduction and reaction with trimellitic anhydride . These methods suggest that the synthesis of "3-(2,4-Di-tert-butylphenoxy)propanenitrile" would likely involve multi-step organic reactions, possibly including protection and deprotection steps, and functional group transformations.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic methods, including FTIR, NMR, and X-ray crystallography . The presence of tert-butyl groups and phenoxy units can influence the solubility and crystallinity of these compounds . The molecular structure of "3-(2,4-Di-tert-butylphenoxy)propanenitrile" would likely exhibit characteristics influenced by the bulky tert-butyl groups and the electron-withdrawing nitrile group.

Chemical Reactions Analysis

The chemical reactions involving related compounds show that the presence of tert-butyl groups can lead to high thermooxidative stability . Additionally, the reactivity of propenenitrile derivatives with other reagents, such as dimethyl ethynedicarboxylate, can lead to the formation of various heterocyclic compounds . This suggests that "3-(2,4-Di-tert-butylphenoxy)propanenitrile" may also participate in reactions that form stable products with potential applications in material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include high thermal stability, light transparency, and amorphous nature . The introduction of tert-butyl groups and phenoxy units into polymer backbones can enhance solubility and transparency while maintaining high glass transition temperatures . The compound "3-(2,4-Di-tert-butylphenoxy)propanenitrile" would likely share some of these properties, such as solubility in organic solvents and thermal stability, due to the presence of similar functional groups.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Selenophenes and Butadienes : A study by Döpp and Sturm (1997) demonstrates the synthesis of 2,3-dihydroselenophenes and polysubstituted butadienes using 2-(Organylseleno)propenenitriles, highlighting the chemical reactivity and potential applications in organic synthesis (Döpp & Sturm, 1997).

  • Phthalocyanines Synthesis : Ağırtaş (2007) synthesized phthalocyanines that are highly soluble in organic solvents using bulky (2,4-di-tert-butylphenoxy)-substituted phthalonitrile, suggesting applications in dye and pigment industries (Ağırtaş, 2007).

Polymer and Materials Science

  • Silane-Based Antioxidant : Nedelčev et al. (2007) synthesized a silane-based antioxidant containing 2,6-di-tert-butylphenolic moiety for application in poly(propylene) stabilization, indicating its utility in polymer materials science (Nedelčev et al., 2007).

  • Thermochemical Studies : A study by da Silva et al. (1999) on the thermochemical properties of tert-butyl and di-tert-butylphenol isomers, including 2,4-di-tert-butylphenol, provides crucial insights for material science and chemical engineering applications (da Silva et al., 1999).

Catalysis and Reaction Kinetics

  • Catalytic Activity in Alkylation : Elavarasan et al. (2011) investigated the catalytic activity of various ionic liquids in the tert-butylation of phenol with tert-butyl alcohol, providing insights into reaction kinetics and catalyst design (Elavarasan et al., 2011).

  • Hydroformylation Catalyst : Jianhua (2007) synthesized a bisphosphite ligand from 2,2′-Di (4-hydroxyphenyl) propane and 2,4-Di-tert-butylphenol for hydroformylation of 1-hexene, indicating its potential in homogenous catalysis (Jianhua, 2007).

Environmental Science

  • Degradation Kinetics in Water Treatment : Wang et al. (2016) studied the degradation of 2,4-Di-tert-butylphenol by UV/persulfate, offering insights into water treatment and environmental remediation technologies (Wang et al., 2016).

Safety And Hazards

Specific safety and hazard information for “3-(2,4-Di-tert-butylphenoxy)propanenitrile” is not available in the sources I found . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

3-(2,4-ditert-butylphenoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-16(2,3)13-8-9-15(19-11-7-10-18)14(12-13)17(4,5)6/h8-9,12H,7,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHMHKBXKSFACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCC#N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Di-tert-butylphenoxy)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.